![molecular formula C18H15BrClNOS B12636060 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-61-7](/img/structure/B12636060.png)
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is an organic compound with a complex structure that includes bromine, chlorine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the benzothiophene moiety, contribute to its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar in structure but lacks the benzothiophene moiety.
5-chloro-2-methylbenzothiophene: Contains the benzothiophene moiety but lacks the benzamide group.
Uniqueness
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to the combination of bromine, chlorine, and benzothiophene moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
920537-61-7 |
|---|---|
Molecular Formula |
C18H15BrClNOS |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H15BrClNOS/c1-11-14-10-12(20)6-7-17(14)23-16(11)8-9-21-18(22)13-4-2-3-5-15(13)19/h2-7,10H,8-9H2,1H3,(H,21,22) |
InChI Key |
TVEINNYGUSYHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


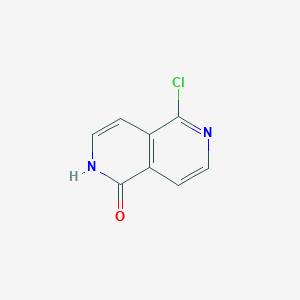
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)

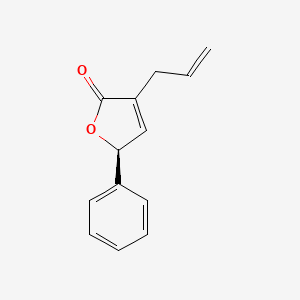
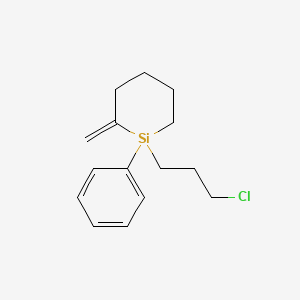

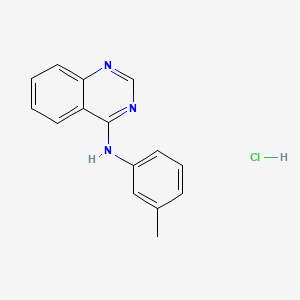
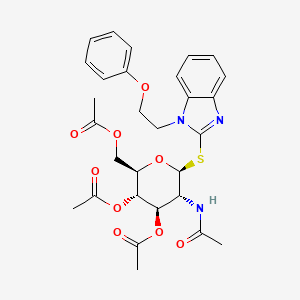
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
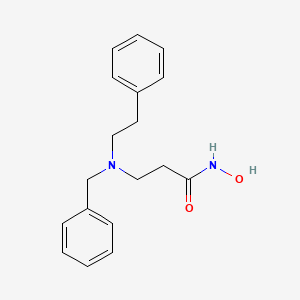
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
